(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one
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Overview
Description
(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one is an organic compound that belongs to the class of naphthalenes and thiophenes This compound is characterized by the presence of a naphthalene ring system fused with a thiophene ring, and a hydroxyl group attached to the naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one typically involves the condensation of 2-hydroxynaphthaldehyde with naphtho[2,1-b]thiophen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthols or dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activities. Compounds with naphthalene and thiophene moieties are known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthaldehyde: A precursor in the synthesis of the target compound.
Naphtho[2,1-b]thiophen-1(2H)-one: Another precursor used in the synthesis.
Naphthols: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one is unique due to its combination of naphthalene and thiophene rings, along with the presence of a hydroxyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(2-hydroxynaphthalen-1-yl)methylidene]benzo[e][1]benzothiol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O2S/c24-19-11-9-14-5-1-3-7-16(14)18(19)13-21-23(25)22-17-8-4-2-6-15(17)10-12-20(22)26-21/h1-13,24H/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJWVSLYXUMWMZ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)C4=C(S3)C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)C4=C(S3)C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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